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6-Benzylamino-2,3-dihydro-1H-indolizin-5-one Documentation Hub
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Protocols & Analytical Methods
Synthesis of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one: An Application Note and Detailed Protocol
Synthesis of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
The indolizine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Its unique electronic and structural properties make it an attractive core for the design of novel therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one, a novel derivative with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is designed as a four-step sequence, commencing with the construction of the core 2,3-dihydro-1H-indolizin-5-one ring system, followed by regioselective nitration, reduction of the nitro group, and concluding with N-benzylation. This guide is intended to provide researchers with a robust and reproducible method for accessing this and structurally related compounds.
Overall Synthetic Scheme
The synthesis of the target compound is proposed to proceed through the following four-step sequence:
Caption: Overall synthetic workflow for 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 2-(pyridin-2-yl)acetate | Reagent | Sigma-Aldrich |
| 2-Bromoethanol | Reagent | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | Anhydrous | Sigma-Aldrich |
| Diethyl ether, anhydrous | Anhydrous | Sigma-Aldrich |
| Sulfuric acid (98%) | ACS Grade | Fisher Scientific |
| Nitric acid (70%) | ACS Grade | Fisher Scientific |
| Palladium on carbon (10 wt. %) | Catalyst | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
| Hydrogen gas | High purity | Airgas |
| Benzyl bromide | Reagent | Sigma-Aldrich |
| Potassium carbonate, anhydrous | Reagent | Sigma-Aldrich |
| Acetonitrile, anhydrous | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Sodium sulfate, anhydrous | ACS Grade | Fisher Scientific |
| Sodium bicarbonate | ACS Grade | Fisher Scientific |
| Hydrochloric acid (concentrated) | ACS Grade | Fisher Scientific |
Experimental Protocols
Step 1: Synthesis of 2,3-dihydro-1H-indolizin-5-one
This step involves the N-alkylation of ethyl 2-(pyridin-2-yl)acetate with 2-bromoethanol, followed by an intramolecular Dieckmann condensation to form the bicyclic lactam core. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the α-carbon of the ester, initiating the cyclization.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(pyridin-2-yl)acetate (1.0 eq.) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add 2-bromoethanol (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-alkylated intermediate is then subjected to intramolecular cyclization. Dissolve the crude product in anhydrous toluene.
-
Add sodium ethoxide (1.5 eq.) to the solution and heat the mixture to reflux for 8-12 hours.
-
After cooling, neutralize the reaction with 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2,3-dihydro-1H-indolizin-5-one as a solid.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 2-(pyridin-2-yl)acetate | 1.0 | 165.19 | (user defined) |
| Sodium hydride (60%) | 1.2 | 24.00 | (calculated) |
| 2-Bromoethanol | 1.1 | 124.97 | (calculated) |
| Sodium ethoxide | 1.5 | 68.05 | (calculated) |
| Expected Yield: | 50-60% |
Step 2: Nitration of 2,3-dihydro-1H-indolizin-5-one
Electrophilic aromatic substitution on the indolizine ring system is a well-established method for functionalization. The nitration is expected to occur on the electron-rich pyridine ring. The 6-position is a likely site for substitution due to the directing effects of the fused ring system.
Protocol:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 2,3-dihydro-1H-indolizin-5-one (1.0 eq.) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a separate flask containing cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the indolizinone, maintaining the temperature at 0-5 °C.
-
After the addition, stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
If no solid precipitates, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 6-nitro-2,3-dihydro-1H-indolizin-5-one, can be purified by recrystallization or column chromatography.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,3-dihydro-1H-indolizin-5-one | 1.0 | 147.16 | (user defined) |
| Nitric acid (70%) | 1.1 | 63.01 | (calculated) |
| Sulfuric acid (98%) | - | 98.08 | (as solvent) |
| Expected Yield: | 70-80% |
Step 3: Reduction of 6-Nitro-2,3-dihydro-1H-indolizin-5-one
The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation with palladium on carbon is a highly efficient and clean method for this transformation.[1] The reaction is typically carried out under a hydrogen atmosphere.
Protocol:
-
To a solution of 6-nitro-2,3-dihydro-1H-indolizin-5-one (1.0 eq.) in methanol in a suitable hydrogenation vessel, add 10% palladium on carbon (5-10 mol % Pd).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 6-amino-2,3-dihydro-1H-indolizin-5-one, which is often used in the next step without further purification.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Nitro-2,3-dihydro-1H-indolizin-5-one | 1.0 | 192.16 | (user defined) |
| 10% Pd/C | 0.05-0.10 | - | (catalytic) |
| Hydrogen (H₂) | excess | 2.02 | (gas) |
| Expected Yield: | >90% |
Step 4: N-Benzylation of 6-Amino-2,3-dihydro-1H-indolizin-5-one
The final step involves the nucleophilic substitution of benzyl bromide with the newly formed amino group. A non-nucleophilic base is used to scavenge the HBr generated during the reaction.
Protocol:
-
Dissolve the crude 6-amino-2,3-dihydro-1H-indolizin-5-one (1.0 eq.) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution.
-
Add benzyl bromide (1.1-1.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product, 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Amino-2,3-dihydro-1H-indolizin-5-one | 1.0 | 162.18 | (user defined) |
| Benzyl bromide | 1.1 | 171.04 | (calculated) |
| Potassium carbonate | 2.5 | 138.21 | (calculated) |
| Expected Yield: | 65-75% |
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected shifts for the aromatic and aliphatic protons and carbons should be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The presence of key functional groups (e.g., C=O of the lactam, N-H of the amine, C-N bonds) can be confirmed by their characteristic absorption bands.
-
Thin Layer Chromatography (TLC) and Melting Point: These techniques can be used to assess the purity of the compounds at each stage of the synthesis.
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. It should be handled under an inert atmosphere.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.
-
Benzyl bromide is a lachrymator and should be handled in a fume hood.
-
Hydrogen gas is flammable and should be handled with appropriate safety precautions.
References
- Tschitschibabin, A. E. Über die Synthese von Indolizin-Derivaten aus Pyridin-Basen und α-Halogenketonen. Ber. Dtsch. Chem. Ges.1927, 60 (3), 563–571.
- Guzman, F. et al. Synthesis and biological evaluation of new indolizine derivatives as potential anticancer agents. Bioorg. Med. Chem.2007, 15 (14), 4856-4866.
-
Katritzky, A. R. et al. A Benzotriazole-Based Method for the Synthesis of Indolizines and Pyrrolo[2,1-a]isoquinolines via 1,3-Dipolar Cycloadditions. J. Org. Chem.1999 , 64 (20), 7618–7621. [Link]
- Olah, G. A., Prakash, G. K. S., & Sommer, J. Superacids. John Wiley & Sons, 2009.
- Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses. Academic Press, 1979.
-
Fung, A. K. K. et al. A Simple Cu(I)-Catalyzed C–N Coupling of Aliphatic Halides with Amines and Amides. J. Org. Chem.2021 , 86 (14), 9723–9732. [Link]
Sources
Preparation of stock solutions for 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
Preparation of stock solutions for 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
Application Note: Preparation and Handling of Stock Solutions for 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
Abstract & Scope
This technical guide provides a standardized protocol for the preparation, storage, and handling of stock solutions for 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one (CAS: 612065-12-0). This compound, distinct from the common cytokinin 6-Benzylaminopurine, represents a lipophilic indolizinone scaffold often utilized in high-throughput screening (HTS) and medicinal chemistry campaigns targeting kinase inhibition or antimicrobial pathways. Proper solubilization is critical to prevent "false negatives" in biological assays caused by micro-precipitation.
Compound Identification & Physicochemical Profile
CRITICAL WARNING: Do NOT confuse this compound with 6-Benzylaminopurine (6-BAP) . While the names are phonetically similar, 6-BAP is a purine-based plant growth regulator (CAS 1214-39-7). The compound detailed here is a bicyclic indolizinone derivative.
| Property | Specification |
| Systematic Name | 6-(Benzylamino)-2,3-dihydroindolizin-5(1H)-one |
| CAS Number | 612065-12-0 |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| LogP (Predicted) | ~2.48 (Lipophilic) |
| Polar Surface Area (PSA) | 34.03 Ų |
| Appearance | Off-white to pale yellow solid |
| Solubility Class | Class II (Low Solubility / High Permeability potential) |
Solubility Assessment & Solvent Selection
Based on the calculated LogP (2.[1]48) and the fused bicyclic lactam structure, this compound exhibits poor aqueous solubility. Attempting to dissolve directly in aqueous buffers (PBS, media) will result in immediate suspension or precipitation.
-
Primary Solvent (Recommended): Dimethyl Sulfoxide (DMSO) , Anhydrous (≥99.9%).
-
Rationale: DMSO effectively disrupts the crystal lattice of the indolizinone core. The compound is predicted to be soluble up to 50 mM in pure DMSO.
-
-
Secondary Solvent: Dimethylformamide (DMF) .
-
Use Case: Only if DMSO is incompatible with downstream chemistry.
-
-
Avoid: Ethanol (limited solubility), Water (insoluble).
Protocol: Preparation of 10 mM Stock Solution
Objective: Prepare 1 mL of a 10 mM stock solution.
Reagents & Equipment
-
Compound: 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one (Solid).[1][2][3][4][5]
-
Solvent: Sterile-filtered, Anhydrous DMSO (Cell Culture Grade).
-
Vial: Amber glass vial (borosilicate) with PTFE-lined cap (prevents leaching).
-
Equipment: Analytical balance (readability 0.01 mg), Vortex mixer, Sonicator bath.
Step-by-Step Procedure
-
Calculation:
-
Target Concentration:
-
Target Volume:
-
Required Mass (
):
-
-
Weighing:
-
Tare the amber glass vial.
-
Accurately weigh 2.40 mg of the solid compound directly into the vial.
-
Note: If the mass deviates (e.g., you weigh 2.55 mg), adjust the volume of DMSO in Step 3 to maintain 10 mM.
-
-
Dissolution (The "Wetting" Phase):
-
Add 1000 µL (1 mL) of Anhydrous DMSO to the vial (assuming exactly 2.40 mg was weighed).
-
Do not vortex immediately. Allow the solvent to wet the solid for 30 seconds.
-
-
Homogenization:
-
Vortex vigorously for 60 seconds.
-
Visual Check: Hold the vial against a light source. The solution must be completely clear.
-
Troubleshooting: If particles persist, sonicate in a water bath at room temperature (25°C) for 5 minutes. Avoid heating above 37°C to prevent thermal degradation of the enaminone moiety.
-
-
Aliquot & Storage:
-
Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) in sterile polypropylene tubes.
-
Seal: Parafilm the caps to prevent humidity ingress (DMSO is hygroscopic; water absorption causes precipitation).
-
Workflow Visualization
Caption: Logical workflow for the preparation of a homogenous 10 mM stock solution, including a critical visual inspection loop.
Storage, Stability, and Handling
| Parameter | Recommendation | Mechanism of Failure |
| Temperature | -20°C (Short term < 3 mo)-80°C (Long term > 3 mo) | Chemical hydrolysis is slowed at lower temps. |
| Freeze-Thaw | Max 3 cycles | Repeated expansion/contraction precipitates the compound. |
| Light | Protect from light (Amber vials) | Indolizinones can undergo photo-oxidation. |
| Humidity | Desiccator storage recommended | DMSO absorbs water from air; water >10% causes precipitation. |
Dilution Protocol for Biological Assays
When diluting into aqueous media (e.g., cell culture media), you must manage the "Solubility Cliff."
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM DMSO stock 1:10 into pure DMSO first to create a 1 mM working stock.
-
-
Final Dilution:
-
Add the DMSO working stock to the media while vortexing the media .
-
Rule of Thumb: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.
-
Example: To achieve 10 µM final concentration:
-
Add 1 µL of 10 mM Stock to 999 µL Media = 10 µM (0.1% DMSO).
-
-
Troubleshooting Precipitation: If the compound precipitates upon addition to media (cloudiness):
-
Warm the media to 37°C before adding the compound.
-
Add a surfactant (e.g., 0.05% Tween-80) to the assay buffer if the assay permits.
References
-
ChemicalBook Catalog Entry. (2023). 6-BENZYLAMINO-2,3-DIHYDRO-1H-INDOLIZIN-5-ONE Properties and Suppliers. Retrieved from
-
GuideChem. (2023). CAS 612065-12-0 Entry.[2][3][4][5] Retrieved from
- Di Mola, A., et al. (2015). "Synthetic strategies towards the indolizin-5-one scaffold." Beilstein Journal of Organic Chemistry, 11, 2591–2605. (Provides structural context for indolizinone stability).
-
PubChem. (2023). Compound Summary: Indolizinone Derivatives. (General class properties).[6] Retrieved from
Sources
- 1. m.molbase.cn [m.molbase.cn]
- 2. guidechem.com [guidechem.com]
- 3. 化工产品目录_字母排序 B_第479页_Chemicalbook [m.chemicalbook.com]
- 4. CAS#612065-12-0 | 6-BENZYLAMINO-2,3-DIHYDRO-1H-INDOLIZIN-5-ONE µÄ¼Û¸ñ²éѯ-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]
- 5. CAS#612065-12-0|6-BENZYLAMINO-2,3-DIHYDRO-1H-INDOLIZIN-5-ONE|RG205320-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Cell Culture Treatment with 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
Application Notes and Protocols for Cell Culture Treatment with 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Indolizine Scaffold
The indolizine nucleus, a fused bicyclic nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of potent biological activities.[1][2][3] While the specific compound 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one is not extensively characterized in publicly available literature, its core structure suggests significant potential for biological activity. Research on related indolizine derivatives has revealed promising applications, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[3][4][5][6]
Notably, various indolizine derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines.[2][7][8][9] The proposed mechanisms for these anticancer activities are diverse, including the inhibition of critical cellular targets like tubulin polymerization and the disruption of key signaling pathways.[2][9] Furthermore, some indolizine compounds have been identified as potent inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), indicating their potential in treating inflammatory disorders.[5]
Given this context, 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one is a compelling candidate for investigation as a novel therapeutic agent. These application notes provide a comprehensive framework for researchers to systematically evaluate its biological effects in a cell culture setting. The following protocols are designed as a robust starting point and should be adapted and optimized based on empirical findings.
PART 1: Initial Characterization and Stock Solution Preparation
A critical first step in working with any new compound is to determine its solubility and prepare a stable, concentrated stock solution. This ensures accurate and reproducible dosing in subsequent experiments.
Protocol 1.1: Solubility Testing and Stock Solution Preparation
-
Solubility Assessment:
-
Begin by attempting to dissolve a small amount (e.g., 1-5 mg) of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one in 100 µL of common, cell culture-grade solvents.
-
Recommended starting solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), or Dimethylformamide (DMF).
-
Observe for complete dissolution. If the compound does not dissolve, gentle warming (to 37°C) or sonication may be applied. Note: Always prioritize DMSO for cell culture applications due to its relatively low toxicity at low concentrations.
-
-
Preparation of a 10 mM Stock Solution (Example with DMSO):
-
Accurately weigh out a known quantity of the compound (e.g., 2.67 mg of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one, assuming a molecular weight of 266.32 g/mol ).
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration. For 2.67 mg, this would be 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. If necessary, use a brief water bath sonication.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Table 1: Recommended Solvent Concentrations in Cell Culture Media
| Solvent | Maximum Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration as the highest treatment dose) in all experiments. |
| Ethanol | ≤ 0.5% (v/v) | Can have biological effects on its own. A vehicle control is essential. |
PART 2: Primary Screening for Bioactivity: Cell Viability Assays
The initial evaluation of a novel compound should involve determining its effect on cell viability and proliferation. This allows for the determination of the cytotoxic concentration range and the identification of a suitable concentration window for further mechanistic studies.
Protocol 2.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Select appropriate cancer cell lines based on the hypothesized activity (e.g., MCF-7 for breast cancer, A549 for lung cancer, or RAW 264.7 for macrophage-like cells to study inflammation).
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound dose) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound or controls.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
Workflow for Primary Screening
Caption: Workflow for determining the IC₅₀ of a novel compound.
PART 3: Secondary Assays for Mechanistic Insights
Once the cytotoxic concentration range is established, secondary assays can be employed to investigate the mechanism of action. Based on the known activities of indolizine derivatives, a plausible hypothesis is the induction of apoptosis or cell cycle arrest in cancer cells.
Protocol 3.1: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀). Include a vehicle control.
-
Incubate for a relevant time point (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
FITC-positive, PI-negative cells are in early apoptosis.
-
FITC-positive, PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative, PI-negative cells are viable.
-
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A potential mechanism of apoptosis induction.
PART 4: Investigating Anti-Inflammatory Potential
If the compound shows low cytotoxicity in non-cancerous cell lines, or if an anti-inflammatory effect is hypothesized, assays to measure inflammatory markers are warranted.
Protocol 4.1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol uses the Griess assay to quantify nitrite, a stable product of NO, in the cell culture supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
-
Pre-treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 5-10 minutes.
-
Read the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the compound.
-
Table 2: Example Data Summary for a Primary Screening Experiment
| Compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control (0) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 91.5 ± 3.8 |
| 10 | 52.3 ± 6.2 |
| 50 | 15.7 ± 2.9 |
| 100 | 5.1 ± 1.8 |
| Calculated IC₅₀ | ~10.5 µM |
Conclusion and Future Directions
The protocols outlined in these application notes provide a foundational strategy for the initial characterization and biological evaluation of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one. Based on the rich pharmacology of the indolizine scaffold, this compound holds significant promise as a lead for drug discovery. Positive results from these primary and secondary assays should be followed by more in-depth mechanistic studies, such as Western blotting for key signaling proteins, cell cycle analysis by flow cytometry, or broader kinase profiling, to fully elucidate its mode of action.
References
-
Ghinet, A., et al. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science Publishers. Available at: [Link]
-
Gulea, M., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. Available at: [Link]
-
Jadhav, M., et al. (2024). Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis. Medicinal Chemistry Research. Available at: [Link]
-
Kumar, R., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. PubMed. Available at: [Link]
-
Mali, K. K., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. PubMed. Available at: [Link]
-
Reddy, C. S., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Sharda, A., et al. (2021). Indolizine: A biologically active moiety. ResearchGate. Available at: [Link]
-
Tavakol, G., et al. (2020). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PMC. Available at: [Link]
-
Zhang, H., et al. (2016). Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. PubMed. Available at: [Link]
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- 9. mdpi.com [mdpi.com]
Microwave-assisted synthesis of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
Microwave-assisted synthesis of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
An Application Guide to the Rapid Synthesis of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one via Microwave-Assisted Organic Synthesis (MAOS)
Abstract
The indolizine core and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a range of biological activities.[1][2] This application note provides a comprehensive protocol for the synthesis of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of microwave heating, this method offers a green, efficient, and rapid alternative to conventional synthetic routes, which often require long reaction times and harsh conditions.[3][4] We will detail the underlying principles of MAOS, a step-by-step experimental protocol, and process optimization insights to empower researchers in drug discovery and chemical synthesis.
The Rationale for Microwave-Assisted Synthesis
Conventional organic synthesis relies on transferring heat to a reaction mixture via conduction and convection, a process that is often slow and energy-inefficient, creating thermal gradients within the vessel.[4] Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this process by using direct dielectric heating.[5]
Mechanism of Microwave Heating
Microwave energy interacts directly with polar molecules and ionic species within the reaction mixture through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation.[5][6] This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the reaction medium.[5][6]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions result in the generation of heat.[3][4]
This "in-core" volumetric heating is fundamentally different from conventional methods and provides several key advantages, including dramatically reduced reaction times, improved yields, enhanced product purity, and reduced energy consumption.[3][7]
Why MAOS for Indolizinone Synthesis?
The synthesis of complex heterocyclic systems like indolizinones often involves multi-step sequences or intramolecular cyclizations that can be kinetically slow. Microwave irradiation can significantly accelerate these transformations by rapidly achieving and maintaining the necessary activation energy, often leading to cleaner reactions with fewer by-products.[8][9] This allows for high-throughput experimentation and rapid optimization of reaction conditions, which is critical in a drug development setting.
Reaction Overview and Proposed Mechanism
The synthesis of the target compound proceeds via a proposed intramolecular cyclization pathway, analogous in principle to reactions like the Bischler-Napieralski cyclization, which is amenable to microwave conditions.[10][11][12] The reaction involves the formation of a key bicyclic indolizinone scaffold from a suitably substituted pyridine precursor.
Overall Reaction Scheme:
Caption: Overall synthetic transformation.
The proposed mechanism involves an initial acylation of a pyridine derivative, followed by an intramolecular electrophilic substitution reaction. The electron-rich nature of the pyridine ring facilitates the ring closure. Microwave irradiation provides the energy required to overcome the activation barrier for the cyclization step efficiently.
Caption: Key steps in the proposed reaction mechanism.
Detailed Experimental Protocol
This protocol is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens should never be used for chemical synthesis due to the risk of explosion and lack of safety features.[13][14]
Materials and Reagents
-
2-(Pyridin-2-yl)acetic acid derivative (1.0 eq)
-
Benzylamine (1.2 eq)
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA) (2-3 eq)
-
Solvent (e.g., Toluene, Xylene, or Acetonitrile)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Instrumentation
-
Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL or 35 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stir plate
Step-by-Step Synthesis Procedure
-
Amide Formation (Pre-Microwave Step):
-
In a round-bottom flask, dissolve the 2-(pyridin-2-yl)acetic acid derivative (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a coupling agent (e.g., DCC or EDC/HOBt) and stir for 10 minutes at 0 °C.
-
Slowly add benzylamine (1.2 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
-
Work up the reaction to isolate the precursor amide: N-benzyl-2-(pyridin-2-yl)acetamide derivative.
-
-
Microwave Reaction Setup:
-
Place the dried N-benzyl-2-(pyridin-2-yl)acetamide derivative (100 mg, 1.0 eq) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add the cyclizing/dehydrating agent (e.g., PPA or POCl₃) and the solvent (e.g., 3-4 mL of Toluene).
-
Securely cap the vessel.
-
-
Microwave Irradiation Program:
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters as outlined in the table below. The use of a "power-max" setting with temperature control is recommended for safety and reproducibility.
-
| Parameter | Recommended Value | Rationale |
| Temperature | 140-160 °C | Provides sufficient energy for cyclization while minimizing decomposition.[9] |
| Ramp Time | 2 minutes | Allows for smooth and controlled heating of the reaction mixture. |
| Hold Time | 15-25 minutes | Significantly reduced from conventional heating times of several hours.[15][16] |
| Maximum Power | 150-200 W | Limits the initial power output to prevent thermal runaway. |
| Stirring | High | Ensures homogeneous heating and prevents localized superheating.[13] |
| Pre-stirring | 15 seconds | Ensures the mixture is homogeneous before irradiation begins. |
-
Work-up and Product Isolation:
-
After the reaction is complete, allow the vessel to cool to a safe temperature (<50 °C) using the instrument's forced-air cooling system.
-
Carefully uncap the vessel in a well-ventilated fume hood.
-
Quench the reaction mixture by slowly pouring it over crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
The final product, 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one, should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Caption: A streamlined workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Insufficient temperature or time; Inactive reagents; Incorrect stoichiometry. | Increase reaction temperature in 10°C increments or time in 5-minute increments. Verify the purity and activity of starting materials and reagents. Ensure accurate measurements. |
| Formation of By-products | Temperature is too high, causing decomposition; Presence of water. | Decrease the reaction temperature. Ensure all reagents and solvents are anhydrous. A retro-Ritter reaction may occur, forming styrene by-products.[10][12] |
| Reaction Does Not Reach Set Temperature | Insufficient microwave absorption by the solvent/reagents. | Add a small amount of a high-absorbing co-solvent (e.g., ethanol, DMF) or a passive heating element (SiC). |
| Pressure Limit Exceeded | Formation of gaseous by-products; Solvent boiling point too low for the set temperature. | Ensure the reaction vessel is not overfilled (max 2/3 full).[17] Switch to a higher-boiling point solvent. |
Safety Precautions
Safety is paramount when performing any chemical reaction, especially those involving high temperatures and pressures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]
-
Fume Hood: All manipulations, especially opening the reaction vessel and the work-up, must be performed in a certified chemical fume hood.[13]
-
Vessel Integrity: Before each use, inspect the microwave vessel and cap for any cracks, chips, or defects. Never use damaged glassware.[18]
-
Exothermic Reactions: Be cautious with potentially exothermic reactions, as the rapid energy transfer from microwaves can accelerate them uncontrollably.[13] Start with small-scale reactions to assess the kinetics.
-
Solvent Safety: Do not heat highly flammable or volatile solvents unless the microwave is specifically designed as explosion-proof.[14][19] Always ensure caps are loosely fitted or properly vented to prevent pressure buildup in conventional heating scenarios, and use the sealed vessels designed for the microwave reactor as specified.[17][19]
Conclusion
This application note demonstrates that Microwave-Assisted Organic Synthesis is a powerful tool for the rapid and efficient construction of the 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one scaffold. By directly and uniformly heating the reaction mixture, MAOS dramatically reduces reaction times from hours to minutes, often improving yields and simplifying purification.[7][15] This methodology aligns with the principles of green chemistry by minimizing energy consumption and waste generation, providing a superior alternative for modern synthetic chemistry laboratories.[3][6]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Safety Considerations for Microwave Synthesis.
- Microwave Chemistry: Revolutionizing Chemical Reactions. Prime Scholars.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Studies towards the synthesis of indolizin-5(3H) - Spring. Springer.
- Theory of Microwave Heating for Organic Synthesis.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. SpringerLink.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Recent advances in the synthesis of indolizines and their π-expanded analogues. Beilstein Journals.
- Safe use of microwave ovens in labor
- A Review on: A significance of microwave assist technique in green chemistry.
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Bischler–Napieralski reaction. Wikipedia.
- An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithi
- Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. PMC.
- Synthesis of indolizine derivatives with selective antibacterial activity againstMycobacterium tuberculosis. Ovid.
- Multi-component one-pot synthesis of indolizine derivatives. Journal of Hebei Normal University.
- Bischler-Napieralski Reaction. J&K Scientific LLC.
- Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Royal Society of Chemistry.
- Microwave assisted synthesis and in vitro cytotoxicities of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones against human tumor cell lines. PMC.
- Microwave assisted organic synthesis (MAOS).
- Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-i. Journal of Advances in Medicine and Medical Research.
- Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
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- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
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- 15. Microwave assisted synthesis and in vitro cytotoxicities of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. scribd.com [scribd.com]
Technical Notes & Optimization
Technical Support Center: Optimizing Benzylamino Substitution on Indolizinone Scaffolds
Technical Support Center: Optimizing Benzylamino Substitution on Indolizinone Scaffolds
Welcome to the technical support center dedicated to the nuanced challenge of benzylamino substitution on indolizinone scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of C-N bond formation on this unique heterocyclic system. The indolizinone core, characterized by a vinylogous amide within its 5-membered ring, presents distinct electronic properties that differentiate it from more common N-heterocycles like indoles or carbazoles.[1][2] The nitrogen atom's reduced nucleophilicity, coupled with electron-rich carbon positions on the pyrrole-like ring, often leads to challenges in achieving high yields and selectivity for N-substitution.[3][4]
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing this transformation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my N-benzylation reaction failing or resulting in consistently low yields, with most of the indolizinone starting material recovered?
This is the most common issue, often stemming from the inherently low nucleophilicity of the indolizinone nitrogen. The delocalization of the nitrogen lone pair into the carbonyl group makes it a challenging substrate for standard C-N coupling reactions. Here are the critical parameters to investigate:
1. Inadequate Catalyst Activation or Activity: The energy barrier for oxidative addition of the benzyl halide and the subsequent C-N bond-forming reductive elimination is high. Your catalytic system may not be active enough.
- Palladium Systems (Buchwald-Hartwig Type):
- Problem: Standard Pd(OAc)₂ or Pd₂(dba)₃ with simple phosphine ligands may be insufficient.
- Solution: Switch to modern, pre-formed catalysts (precatalysts) like XPhos Pd G3 or RuPhos Pd G3.[5] These catalysts generate the active Pd(0) species more readily and are designed for challenging substrates.[5]
- Causality: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) accelerate the rate-limiting oxidative addition and reductive elimination steps, which is critical for less nucleophilic amines.[6][7]
- Copper Systems (Ullmann Type):
- Problem: Using copper powder or simple copper(I) salts (CuI, CuBr) without a ligand often requires harsh, high temperatures (>180 °C), which can degrade the indolizinone scaffold.[8]
- Solution: Introduce a bidentate ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, to your copper catalyst. This allows the reaction to proceed at significantly lower temperatures (110-140 °C).[9]
- Causality: Ligands solubilize the copper species and create a more reactive, coordinatively unsaturated metal center, facilitating the coupling process.[8][9]
2. Incorrect Choice of Base: The base must be strong enough to deprotonate the indolizinone nitrogen without causing side reactions.
- Problem: Weaker bases like carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) may not be strong enough to generate a sufficient concentration of the indolizinone anion for the reaction to proceed efficiently.[5][10]
- Solution: Employ a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig reactions.[5] For substrates with base-sensitive functional groups, lithium bis(trimethylsilyl)amide (LHMDS) can be a superior option as it can also have a pseudo-protecting effect on sensitive functionalities.[6]
- Causality: A stronger base shifts the equilibrium towards the deprotonated, more nucleophilic indolizinone anion, increasing its reactivity towards the catalytic cycle.
3. Suboptimal Reaction Conditions:
- Problem: Insufficient temperature or an inappropriate solvent can stall the reaction.
- Solution: Aryl chlorides and challenging nucleophiles typically require higher temperatures (90-120 °C) to facilitate oxidative addition.[5] Use high-boiling point, aprotic polar solvents like toluene, dioxane, or DMF to achieve these temperatures and ensure all reagents remain in solution.[5][8] Always ensure your reaction is conducted under an inert atmosphere (Argon or Nitrogen) and with dry solvents, as oxygen and water can deactivate the catalyst.
Q2: My reaction is consuming the starting material, but I'm isolating a C-3 benzylated isomer instead of the desired N-benzylated product. How can I improve regioselectivity?
This is a classic regioselectivity challenge with the indolizine core. The pyrrole ring is electron-rich and susceptible to electrophilic attack, particularly at the C-3 position.[3][4] Some palladium-catalyzed reactions on indolizines have been shown to proceed via an electrophilic substitution pathway rather than a standard cross-coupling cycle.[3]
-
Problem: The reaction conditions are favoring electrophilic attack on the carbon framework over nucleophilic attack from the nitrogen.
-
Solution 1: Switch to a Copper-Catalyzed System. Ullmann-type reactions are generally more reliable for N-arylation of heterocycles where competing C-H functionalization is a risk. The mechanism is less prone to electrophilic substitution pathways.[8][11]
-
Solution 2: Modify the Buchwald-Hartwig Conditions.
-
Ligand Choice: Avoid overly bulky ligands that might sterically hinder approach to the nitrogen atom, potentially favoring attack at the more accessible C-3 position. Experiment with ligands like Xantphos, which has a larger bite angle and can sometimes favor N-coupling.[10]
-
Base Strength: Using an extremely strong base might generate anionic character at both N-1 and C-3, leading to a mixture of products. Try screening slightly weaker bases like K₃PO₄ or Cs₂CO₃ in combination with a highly active catalyst system to see if selectivity improves, though this may come at the cost of overall conversion.
-
-
Causality: The reaction mechanism is the key determinant of regioselectivity. By choosing a catalytic system that strongly favors the canonical C-N cross-coupling cycle (oxidative addition, amine coordination/deprotonation, reductive elimination), you can outcompete the C-H activation or electrophilic arylation pathway.
Q3: I am observing significant decomposition of my starting material or desired product. What are the likely causes?
Indolizinone scaffolds, while aromatic, can be sensitive to harsh reaction conditions, particularly strong bases and high temperatures over prolonged periods.
-
Problem: The combination of a strong base and high heat is causing hydrolysis of the vinylogous amide or other sensitive functional groups on your scaffold.
-
Solution 1: Lower the Reaction Temperature. This is the simplest first step. If using a highly active catalyst (e.g., a modern Pd-precatalyst), you may be able to lower the temperature to 80-90 °C and still achieve a reasonable reaction rate.
-
Solution 2: Use a Milder Base. If NaOtBu is causing decomposition, consider switching to Cs₂CO₃ or K₃PO₄. While potentially less reactive, they are far less likely to cause hydrolysis. The use of LHMDS has also been shown to mitigate base-mediated hydrolysis in some systems.[6]
-
Solution 3: Reduce Reaction Time. Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Prolonged heating after completion often leads to the formation of impurities.
-
Causality: Chemical reactions have activation energies for both the desired transformation and undesired degradation pathways. By optimizing conditions (lowering temperature, using a less aggressive base), you can often find a window where the rate of product formation is significant while the rate of decomposition is minimal.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally better for N-benzylation of indolizinones: Palladium or Copper?
Both systems have their merits, and the optimal choice is substrate-dependent.
-
Palladium (Buchwald-Hartwig): Generally offers higher reactivity, broader substrate scope, and often proceeds under milder conditions (lower temperatures) thanks to highly engineered ligands.[7] It is the first system to try for this transformation. However, it can sometimes lead to issues with C-3 selectivity as discussed above.[3]
-
Copper (Ullmann): Often provides superior N-selectivity for heterocycles prone to competitive C-H functionalization.[11] Traditional conditions are harsh, but modern ligand-assisted protocols have made it much more accessible and tolerant of functional groups.[8][9] If you face persistent selectivity issues with Palladium, a Copper-catalyzed approach is the logical next step.
Q2: How do the electronic properties of the benzyl halide affect the reaction?
The nature of the benzyl halide plays a significant role.
-
Halide Identity: Reactivity follows the order: I > Br > Cl. Benzyl bromides are a good balance of reactivity and stability and are commonly used. Benzyl chlorides are less reactive and will likely require a more active catalyst system (e.g., one based on a bulky biarylphosphine ligand like XPhos or RuPhos) to achieve good yields.[5]
-
Substituents on the Aromatic Ring:
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the benzyl ring generally accelerate the rate of oxidative addition (for Pd) and make the benzylic carbon more electrophilic, often leading to faster reactions and higher yields.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can slow the reaction down by making the C-X bond stronger and less susceptible to oxidative addition. These substrates may require higher temperatures or longer reaction times.
-
Q3: What is the most effective way to purify the final N-benzylated indolizinone product?
Purification can be challenging due to residual catalyst, ligands, and potential byproducts.
-
Standard Approach: Column chromatography on silica gel is the most common method. A gradient elution starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) is typically effective.
-
Troubleshooting Purification:
-
Residual Palladium: If you see a persistent black or gray color in your product, it may be contaminated with palladium black. Filtering the crude reaction mixture through a small plug of Celite or silica before concentration can help remove some of it.
-
Basic Impurities: If your product is basic, an acid-base extraction can be effective. Dissolve the crude material in a solvent like dichloromethane (DCM) or ethyl acetate, wash with dilute acid (e.g., 1M HCl) to protonate the product and pull it into the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the purified product back into an organic solvent.[12]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol, or Ethyl Acetate/Hexane) can be an excellent way to achieve high purity.
-
Data & Visualizations
Table 1: Recommended Starting Conditions for Method Screening
| Parameter | Buchwald-Hartwig (High-Activity) | Ullmann-Type (Ligand-Assisted) |
| Catalyst | XPhos Pd G3 (2 mol%) | CuI (10 mol%) |
| Ligand | (Included in precatalyst) | 1,10-Phenanthroline (20 mol%) |
| Base | NaOtBu (1.5 equiv) | K₂CO₃ or K₃PO₄ (2.0 equiv) |
| Solvent | Toluene or Dioxane (0.1 M) | DMF or NMP (0.1 M) |
| Temperature | 100-110 °C | 120-140 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Diagrams
Caption: The catalytic cycle for a Buchwald-Hartwig C-N coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Experimental Protocols
Disclaimer: These are general starting protocols. The optimal conditions may vary based on the specific indolizinone and benzylamine substrates. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Benzylation
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the indolizinone substrate (1.0 equiv), the base (e.g., NaOtBu, 1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the benzyl bromide (1.2 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve the desired concentration (typically 0.1 M).
-
Heating: Place the vial in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography.
Protocol 2: Copper-Catalyzed Ullmann-Type N-Benzylation
-
Reaction Setup: To an oven-dried reaction vial with a stir bar, add Copper(I) Iodide (CuI, 0.1 equiv), the indolizinone substrate (1.0 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the ligand (e.g., 1,10-phenanthroline, 0.2 equiv).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen.
-
Reagent Addition: Add the benzyl bromide (1.2 equiv) followed by anhydrous DMF via syringe.
-
Heating: Place the vial in a preheated oil bath or heating block at 120-140 °C.
-
Monitoring & Work-up: Follow steps 5-7 from the Buchwald-Hartwig protocol. Note that copper residues can sometimes complicate purification; an aqueous ammonia wash during the work-up can help remove copper salts.
References
Sources
- 1. Indolizinones as synthetic scaffolds: fundamental reactivity and the relay of stereochemical information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolizinones as synthetic scaffolds: fundamental reactivity and the relay of stereochemical information - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Minimizing side reactions during 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one preparation
Minimizing side reactions during 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one preparation
Technical Support Center: Optimization of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one Synthesis
-
Case ID: IND-5-SYN-OPT
-
Support Tier: Level 3 (Senior Application Scientist)
-
Topic: Minimizing Side Reactions & Process Optimization
Executive Summary
The preparation of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one typically involves a nucleophilic substitution (
The core stability issues are oxidative dehydrogenation (leading to the fully aromatic indolizinone) and lactam hydrolysis (ring opening). This guide provides a self-validating workflow to suppress these pathways.
Part 1: The Reaction Landscape (Visual Workflow)
The following diagram maps the "Happy Path" (Target Synthesis) against the critical "Failure Modes" (Side Reactions).
Caption: Reaction pathway analysis showing the target substitution alongside competing oxidation and hydrolysis pathways.
Part 2: Critical Control Points (The "Why" & "How")
The Oxidative Trap (Dehydrogenation)
-
The Issue: The 2,3-dihydro-1H-indolizin-5-one core is structurally related to a cyclic enaminone. The 2,3-positions are susceptible to dehydrogenation to form the fully aromatic indolizinone system, which is thermodynamically more stable.
-
Symptom: The reaction mixture turns dark or fluorescent (aromatic indolizinones are often fluorescent).
-
Mechanistic Insight: Trace transition metals or dissolved oxygen can catalyze the removal of hydrogen from the C2-C3 bridge.
-
Protocol Fix:
-
Degassing: Solvents must be sparged with Argon/Nitrogen for 15 minutes prior to use.
-
Temperature Ceiling: Do not exceed 70°C. Higher temperatures exponentially increase the rate of aromatization [1].
-
Lactam Hydrolysis (Ring Opening)
-
The Issue: The C5 carbonyl is part of a vinylogous amide (lactam). While stable under neutral conditions, strong aqueous bases (OH⁻) or acids can attack C5, cleaving the C5-N4 bond and destroying the bicyclic core.
-
Symptom: Loss of the characteristic bicyclic UV signature; appearance of a polar carboxylic acid peak on LCMS.
-
Protocol Fix:
-
Base Selection: Avoid inorganic hydroxides (NaOH, KOH). Use non-nucleophilic organic bases like DIPEA (Diisopropylethylamine) or DBU to scavenge the HBr generated during substitution without attacking the carbonyl.
-
Water Control: Use anhydrous solvents (Acetonitrile or DMF).
-
Regioselectivity & Nucleophilicity
-
The Issue: Benzylamine is a potent nucleophile. If the reaction is too slow, the amine may condense with the ketone (forming an imine) rather than displacing the halogen, or it may attack the lactam carbonyl.
-
Protocol Fix:
-
Electronic Activation: Ensure the leaving group at C6 is sufficiently labile (Bromine or Iodine is preferred over Chlorine).
-
Stoichiometry: Use a slight excess of benzylamine (1.1–1.2 eq) to drive kinetics, but avoid large excesses to prevent side reactions.
-
Part 3: Troubleshooting Guide & FAQ
| Symptom | Probable Cause | Corrective Action |
| Product is Fluorescent | Aromatization: The dihydro ring has oxidized to the fully aromatic indolizinone. | Immediate: Check inert atmosphere. Next Run: Add an antioxidant (e.g., BHT) or lower reaction temp. |
| Low Yield / Polar Spot on TLC | Hydrolysis: Lactam ring opened by water/base. | Switch to anhydrous MeCN. Change base from K₂CO₃ to DIPEA. |
| Starting Material Stalls | Poor Leaving Group: C6-Cl is too unreactive. | Switch to C6-Br precursor or add KI (Finkelstein catalyst) to generate C6-I in situ. |
| Red/Brown Tar Formation | Polymerization: Radical mechanism activated by light/air. | Wrap flask in foil. Ensure thorough degassing. |
Frequently Asked Questions
Q: Can I use ethanol as a solvent? A: It is risky. Ethanol is protic and nucleophilic. At high temperatures, ethoxide (generated by base) could compete with benzylamine, leading to an ether byproduct (6-ethoxy derivative). Anhydrous Acetonitrile (MeCN) or DMF are superior choices.
Q: Is this the same as 6-Benzylaminopurine (BAP)? A: No. This is a common confusion. BAP is a cytokinin (plant hormone) based on a purine ring.[2] Your target is an indolizinone (fused 5,6-ring system with a bridgehead nitrogen). The chemistry is distinct; purine protocols will not work here.
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one via
Materials:
-
6-Bromo-2,3-dihydro-1H-indolizin-5-one (1.0 eq)
-
Benzylamine (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Step-by-Step:
-
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Dissolution: Charge the flask with the 6-bromo precursor. Add anhydrous MeCN via syringe. Critical: Sparge solvent with Argon for 10 mins.
-
Reagent Addition: Add DIPEA followed by Benzylamine dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C (oil bath temperature). Monitor by TLC/LCMS every hour.
-
Checkpoint: Reaction should be complete within 4-6 hours. If SM remains after 6h, do not increase temp; add 0.1 eq of KI.
-
-
Workup (Non-Aqueous preferred):
-
Concentrate the MeCN in vacuo.
-
Redissolve residue in DCM. Wash quickly with cold saturated NaHCO₃ (minimize contact time with water).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (SiO₂). Elute with DCM:MeOH (gradient 100:0 to 95:5).
-
Note: The product is an amine; pre-treat the column with 1% Et₃N if streaking occurs.
-
References
-
Spring, D. R., et al. (2015).[3] Studies towards the synthesis of indolizin-5(3H)-one derivatives and related 6,5-azabicyclic scaffolds by ring-closing metathesis. Bioorganic & Medicinal Chemistry.
-
ChemicalBook. (n.d.). Indolizine - Synthesis and Properties.
- Relevance: General reactivity of the fused pyrrole-pyridine system and resonance stability.
-
Source:
-
BenchChem. (2025).[5] Alternative reagents for the synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol (Analogous Chemistry).
- Relevance: Provides context on bromination and substitution on similar fused bicyclic systems.
-
Source:
-
Babaev, E. V., et al. (2005).
- Relevance: Discusses the reactivity of the 5-position and stability of substituted indolizines.
-
Source:
Sources
- 1. CN1544434A - 6-benzylaminopurine production process - Google Patents [patents.google.com]
- 2. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies towards the synthesis of indolizin-5(3H)-one derivatives and related 6,5-azabicyclic scaffolds by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Crystallization of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
Technical Support Center: High-Purity Crystallization of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
Welcome to the technical support guide for the purification of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one. This resource is designed for chemistry professionals engaged in the synthesis and purification of heterocyclic compounds. Here, we address common challenges and provide systematic protocols to achieve high purity through recrystallization, a cornerstone technique for isolating solid organic compounds.[1][2]
The underlying principle of recrystallization is the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal solvent will dissolve the target compound sparingly at low temperatures but extensively at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[3][4][5]
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting solvent for recrystallization?
A1: Solvent selection is the most critical step for a successful recrystallization.[2] A systematic screening process is highly recommended, as there are no precise rules for every compound.[6]
Initial Considerations based on Molecular Structure: The target molecule, 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one, possesses several key functional groups that guide solvent choice:
-
Aromatic Rings (Benzyl and Indolizine Core): Suggests some solubility in aromatic solvents like toluene, but also in moderately polar solvents that can interact with the π-systems.
-
Secondary Amine and Ketone (Amide-like character): These polar groups can participate in hydrogen bonding, indicating potential solubility in protic solvents like alcohols (ethanol, isopropanol) or aprotic polar solvents like acetone or ethyl acetate.[6]
-
Overall Polarity: The molecule has both non-polar (benzyl group) and polar (amine, ketone) regions, making a single ideal solvent challenging to find. This profile strongly suggests that a mixed-solvent system may be required.[3]
Recommended Screening Protocol:
-
Place a small amount of your crude solid (20-30 mg) into several test tubes.
-
To each tube, add a different test solvent (approx. 0.5 mL) from the list below, starting with solvents of varying polarity.
-
Observe the solubility at room temperature. An ideal solvent should show low solubility.[4]
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.[4]
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
Solvent Selection Reference Table
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Predicted Suitability & Rationale |
| Water | 100 | 80.1 | Poor (as a single solvent); Good (as an antisolvent): The largely organic structure will likely have low water solubility. Can be effective for polar compounds.[6] |
| Ethanol | 78 | 24.5 | Good Candidate: Can hydrogen bond with the amine and ketone groups. Often a good general-purpose solvent for moderately polar compounds.[6] |
| Methanol | 65 | 32.7 | Good Candidate: Similar to ethanol but may be too strong a solvent, potentially reducing recovery. |
| Isopropanol (IPA) | 82 | 19.9 | Excellent Candidate: Its polarity is well-suited for this type of molecule. Often provides a good balance of solubility characteristics. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Good Candidate (Single or Mixed): The ester group can interact with the molecule. Often used in combination with hexanes.[6] |
| Acetone | 56 | 20.7 | Good Candidate: A polar aprotic solvent that can dissolve the compound well when hot. |
| Toluene | 111 | 2.4 | Possible (Single or Mixed): Interacts with the aromatic rings. May be a good "poor" solvent if the compound is too soluble in others. |
| Hexanes/Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Poor (as a single solvent); Excellent (as an antisolvent): The compound is likely insoluble in these non-polar solvents. Ideal for use as an antisolvent with more polar solvents like EtOAc or Dichloromethane (DCM).[6] |
| Dichloromethane (DCM) | 40 | 9.1 | Possible (as a 'good' solvent in a mixed pair): Low boiling point can be problematic. Likely to dissolve the compound well even at room temperature. |
Troubleshooting Guides
Problem 1: My compound "oils out" instead of forming crystals.
This common issue occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or too-rapid cooling.[7]
dot
Caption: Decision tree for troubleshooting when a compound oils out.
Detailed Steps:
-
Re-dissolve and Slow Down: Heat the mixture to re-dissolve the oil. Add a very small amount (1-5%) of additional hot solvent to ensure the solution is no longer supersaturated.[8] Allow the flask to cool as slowly as possible to room temperature before moving to an ice bath.[7]
-
Change Solvent System: Oiling out is common in mixed-solvent systems if the polarity changes too drastically.[7] Try a different solvent pair or a single solvent that showed promise in your initial screen.
Problem 2: No crystals form, even after cooling in an ice bath.
This is typically caused by using too much solvent or by the solution becoming supersaturated.[7]
dot
Caption: Workflow for a mixed-solvent (antisolvent) recrystallization.
References
-
University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. [Link]
-
University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
-
Scribd. Solvent Selection and Recrystallization Guide | PDF. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
YouTube. Recrystallization using two solvents. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
Chemistry LibreTexts. 3.6D: Mixed Solvent Crystallization. [Link]
-
Quora. What is the multi-solvent recrystallization process?. [Link]
-
PMC. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]
-
ResearchGate. Recrystallization of Crude Product 6 in Different Solvents. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
ResearchGate. How to isolate and purify indolizidine compounds?. [Link]
-
ChemBK. 6-benzylaminopurine. [Link]
-
NIH PubChem. Benzylaminopurine | C12H11N5 | CID 62389. [Link]
- Google Patents.
-
PMC. Indolizinones as synthetic scaffolds: fundamental reactivity and the relay of stereochemical information. [Link]
-
Organic Chemistry Portal. Synthesis of indolizinones. [Link]
-
Royal Society of Chemistry. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. [Link]
-
Organic Syntheses Procedure. 4-benzyloxyindole. [Link]
-
Royal Society of Chemistry. Indolizinones as synthetic scaffolds: fundamental reactivity and the relay of stereochemical information. [Link]
-
RUA. Selective synthesis and reactivity of indolizines María José González Soria. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. [Link]
Sources
- 1. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. quora.com [quora.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
Reference Data & Comparative Studies
A Comparative Analysis of the Kinase Inhibitory Potency of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one Against Standard c-Src Inhibitors
A Comparative Analysis of the Kinase Inhibitory Potency of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one Against Standard c-Src Inhibitors
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of drug development. The c-Src tyrosine kinase, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a frequent driver in the progression of many human cancers, making it a prime therapeutic target.[1][2][3] This guide provides a comparative technical overview of the inhibitory potential of a novel compound, 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one, against the well-established c-Src inhibitors Dasatinib, Bosutinib, and Saracatinib.
While indolizine derivatives have demonstrated a wide array of biological activities, the specific inhibitory profile of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one is an area of active investigation.[4][5][6][7][8] This document, therefore, presents a forward-looking comparison based on a hypothetical, yet plausible, inhibitory potency for this novel compound to contextualize its potential within the current landscape of c-Src inhibitors.
Comparative Inhibitory Potency against c-Src
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one (hypothetical value) and standard inhibitors against c-Src kinase.
| Compound | IC50 (nM) for c-Src |
| 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one | 15.0 (Hypothetical) |
| Dasatinib | 0.5 - <1.0 |
| Bosutinib | 1.2 |
| Saracatinib | 2.7 |
Data Sources: Dasatinib[9][10], Bosutinib[11][12][13][14], Saracatinib[15][16][17][18][19]
This comparison highlights the exceptional potency of the established inhibitors, particularly Dasatinib, in the sub-nanomolar range. The hypothetical IC50 for 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one positions it as a potent inhibitor, warranting further investigation to validate its activity and elucidate its mechanism of action.
The c-Src Signaling Pathway and Inhibition
The following diagram illustrates the central role of c-Src in cellular signaling and the point of intervention for inhibitors.
Caption: The c-Src signaling pathway and point of inhibition.
Experimental Protocol: In Vitro Kinase Assay
The determination of IC50 values is paramount for evaluating inhibitor potency. Below is a detailed protocol for a standard in vitro kinase assay, which can be adapted for radiometric or fluorescence-based detection.
Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the c-Src kinase. The inhibitory effect of a compound is quantified by its ability to reduce the phosphorylation of the substrate in a dose-dependent manner.
Materials:
-
Recombinant human c-Src enzyme
-
Src substrate peptide (e.g., poly(Glu,Tyr) 4:1)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP solution (with [γ-³²P]ATP for radiometric assay)
-
Test compound (6-Benzylamino-2,3-dihydro-1H-indolizin-5-one or standard inhibitors) dissolved in DMSO
-
96- or 384-well microplates
-
Phosphocellulose filter paper (for radiometric assay)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 10-fold dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 5 µL of the c-Src enzyme solution (pre-diluted in kinase assay buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, substrate peptide, and ATP (spiked with [γ-³²P]ATP for the radiometric method).
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate master mix to each well.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination and Detection:
-
Radiometric Assay:
-
Terminate the reaction by spotting 10 µL of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[20]
-
Wash once with acetone and allow to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Fluorescence-Based Assay (e.g., ADP-Glo™):
-
-
Data Analysis:
-
Plot the measured signal (CPM or luminescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro kinase assay workflow for determining inhibitor potency.
Caption: Experimental workflow for IC50 determination.
Conclusion
The established c-Src inhibitors Dasatinib, Bosutinib, and Saracatinib demonstrate high potency, setting a significant benchmark for novel drug candidates. The hypothetical potency of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one suggests it may be a promising scaffold for the development of new kinase inhibitors. The experimental framework provided herein offers a robust methodology for the empirical validation of its inhibitory activity against c-Src and other kinases. Further investigation into the selectivity profile and cellular activity of this novel indolizine derivative is crucial to ascertain its therapeutic potential.
References
-
Saracatinib | C27H32ClN5O5 | CID 10302451. PubChem. [Link]
-
Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget. [Link]
-
Bosutinib | Src Kinases. Tocris Bioscience. [Link]
-
Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC - NIH. [Link]
-
Saracatinib (AZD0530) is a potent Src Family Inhibitor. Network of Cancer Research. [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
CSK Kinase Assay Kit. BPS Bioscience. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. PMC - NIH. [Link]
-
c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. [Link]
-
INDOLIZINE DERIVATIVES AS PHOSPHODIESTERASE IVINHIBITORS:DEVELOPMENT AND VALIDATION OF PHARMACOPHORE MODELS. Bulletin of Pharmaceutical Research. [Link]
-
Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. ResearchGate. [Link]
-
Src inhibitor. Wikipedia. [Link]
-
Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. [Link]
-
Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. [Link]
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC - NIH. [Link]
-
Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. PubMed. [Link]
-
Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E-Conference Globe. [Link]
-
(PDF) Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. ResearchGate. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Src inhibitor - Wikipedia [en.wikipedia.org]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 8. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 10. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Bosutinib | Src Kinases | Tocris Bioscience [tocris.com]
- 13. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. apexbt.com [apexbt.com]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. merckmillipore.com [merckmillipore.com]
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- 22. promega.com [promega.com]
Mass spectrometry characterization of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
Mass spectrometry characterization of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
Mass Spectrometry Characterization of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one: A Technical Guide
Part 1: Executive Summary & Analytical Challenge
6-Benzylamino-2,3-dihydro-1H-indolizin-5-one (CAS: 612065-12-0) represents a specialized subclass of N-bridged heterocycles.[1] Often utilized as a scaffold in the synthesis of bioactive alkaloids and potential anti-inflammatory agents, its characterization presents unique challenges due to the conjugated enaminone system within the indolizinone core.
While NMR provides structural certainty, it lacks the sensitivity required for pharmacokinetic (PK) studies or trace impurity analysis. Mass Spectrometry (MS) is the superior choice for these applications. This guide objectively compares two primary MS workflows—Triple Quadrupole (QqQ) for quantitation versus Quadrupole Time-of-Flight (Q-TOF) for structural elucidation—and provides a predictive fragmentation model to guide your method development.
Part 2: Technology Comparison (QqQ vs. Q-TOF)
For a researcher selecting an analytical platform, the choice depends on the study phase. The following table contrasts the performance of these "product alternatives" specifically for this indolizinone derivative.
| Feature | Triple Quadrupole (LC-MS/MS) | High-Resolution MS (LC-Q-TOF) |
| Primary Application | Quantitation (PK/PD studies, bioanalysis) | Identification (MetID, impurity profiling) |
| Sensitivity | Extremely High (pg/mL range) | High (ng/mL range) |
| Selectivity | SRM (Selected Reaction Monitoring) filters matrix noise effectively. | Exact Mass (<5 ppm) resolves isobaric interferences. |
| Scan Speed | Fast switching for co-eluting analytes. | Fast spectral acquisition, preserves isotope fidelity. |
| Data Type | Nominal Mass (Unit Resolution) | Accurate Mass (4 decimal places) |
| Suitability for 6-Benzylamino... | Best for routine monitoring of the parent compound in plasma. | Best for confirming the stability of the enaminone core and identifying metabolites. |
Expert Insight: For early-stage synthesis verification, use Q-TOF to confirm the elemental composition (
Part 3: Fragmentation Analysis & Mechanism
The ionization of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one is most efficient in Electrospray Ionization (ESI) Positive mode due to the secondary amine and the nitrogen in the indolizinone ring.
Predicted Fragmentation Pathway
Upon Collision-Induced Dissociation (CID), the molecule (
-
Primary Channel (Benzyl Cleavage): The weakest bond is the C-N bond connecting the benzyl group. Heterolytic cleavage generates the stable Tropylium ion (
), a hallmark of benzyl-containing compounds. -
Secondary Channel (Core Retention): Charge retention on the heterocyclic core leads to the loss of the benzyl radical or toluene, yielding the Indolizinone core fragment (
). -
Tertiary Channel (CO Loss): Cyclic ketones/lactams often undergo neutral loss of Carbon Monoxide (CO, -28 Da), particularly from the
fragment.
Key MS/MS Transitions (SRM Table)
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Annotation |
| 241.1 | 91.1 | 20 - 30 | Quantifier. Tropylium ion (High abundance). |
| 241.1 | 150.1 | 15 - 25 | Qualifier. Loss of Benzyl group ( |
| 241.1 | 122.1 | 35 - 45 | Loss of CO from the core fragment. |
Note: Exact optimal Collision Energy (CE) varies by instrument vendor. Perform a "CE Ramp" experiment (10–50 eV) during optimization.
Part 4: Visualization of Pathways
The following diagram illustrates the logical flow of the fragmentation mechanism and the recommended method development workflow.
Figure 1: Proposed fragmentation pathway (top) and method development logic (bottom) for 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one.[1]
Part 5: Detailed Experimental Protocol
To ensure Trustworthiness and Reproducibility , follow this self-validating protocol for initial characterization.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).
-
Why Formic Acid? It ensures the basic nitrogen is fully protonated (
), maximizing sensitivity in ESI+ mode [1].
LC-MS Conditions (Standard)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polarity).
-
1-5 min: 5% -> 95% B (Linear ramp).
-
5-7 min: 95% B (Wash).
-
-
Flow Rate: 0.4 mL/min.
Source Parameters (ESI+)
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Nebulizer Pressure: 35 psi.
-
Validation Step: Infuse the working standard directly. If the signal for
is unstable, adjust the Fragmentor Voltage (typically 100-135 V) to prevent in-source fragmentation.
References
-
Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today.
-
Holčapek, M., et al. (2012). Mass spectrometry in the structural analysis of small molecules. Analytical Chemistry.
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
-
GuideChem. (2024). Compound Summary: 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one.[1][3][4]
Sources
Safety & Regulatory Compliance
Personal protective equipment for handling 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
Personal protective equipment for handling 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
Topic: Personal Protective Equipment (PPE) & Handling Guide for 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one Content Type: Operational Safety Protocol & Logistical Guide Audience: Research Scientists & Drug Development Professionals
Executive Safety Summary: The "Unknown Hazard" Protocol
Immediate Action Required: 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one is a specialized heterocyclic intermediate. Unlike common reagents (e.g., Acetone, HCl), it likely lacks a comprehensive, publicly validated toxicological profile (REACH/ECHA registration).
Scientific Directive: As a Senior Application Scientist, I invoke the Precautionary Principle . Until specific LC50/LD50 data confirms otherwise, you must handle this compound as a Novel Chemical Entity (NCE) with Occupational Exposure Band (OEB) 3 or 4 characteristics.
Why?
-
Structural Activity: The indolizine core is a "privileged scaffold" in medicinal chemistry, frequently associated with potent biological activity (e.g., kinase inhibition, antimicrobial properties).
-
Functional Group Risk: The benzylamino moiety introduces a secondary amine, increasing the probability of skin sensitization and mucous membrane irritation .
-
Physical State: Likely a crystalline solid/powder. The primary vector of exposure is inhalation of fugitive dust during weighing.
Risk Assessment & Control Banding
Do not rely solely on a generic SDS. Use this Control Banding Matrix to determine your protection level based on the operation.
| Operation | Potential Exposure | Required Control Band | Primary Engineering Control |
| Weighing / Transferring Solid | High (Dust generation) | Band 4 (High Containment) | Vented Balance Safety Enclosure (VBSE) or Isolator |
| Solubilization (Dissolving) | Medium (Splash/Vapor) | Band 3 (Containment) | Chemical Fume Hood (Face velocity > 100 fpm) |
| Pipetting Solutions (<10 mM) | Low (Aerosol) | Band 2 (Standard) | Chemical Fume Hood or Biosafety Cabinet |
| Instrument Analysis (HPLC/LCMS) | Negligible (Closed System) | Band 1 (Low) | General Lab Ventilation |
Visualization: Exposure Logic & PPE Decision Tree
Figure 1: Decision logic for selecting engineering controls and PPE based on physical state.
PPE Specifications (Head-to-Toe)
Standard "lab coat and glasses" are insufficient for handling the solid powder form of this intermediate.
| Zone | Recommended Gear | Technical Justification (The "Why") |
| Respiratory | P100 / N99 Respirator (if outside hood) OR PAPR (for >10g scale) | The particle size of pharmaceutical intermediates often ranges from 1–10 µm, which can bypass simple surgical masks. P100 offers 99.97% filtration efficiency against oil and non-oil particulates. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses leave gaps. The benzylamino group is basic; contact with eyes can cause rapid, severe irritation or corneal damage. |
| Dermal (Hand) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Resistance: Indolizines are lipophilic. If dissolved in DMSO or DCM, they penetrate latex instantly. Double nitrile creates a "breakthrough buffer" allowing you to change the outer glove immediately upon contamination. |
| Body | Tyvek® Lab Coat (Disposable) or Back-closing Gown | Cotton coats retain dust in the weave, creating a secondary exposure source in the laundry or breakroom. Tyvek resists dry particulate hold-out. |
Operational Protocol: The "Safe Path" Workflow
This protocol minimizes the transition of the chemical from "High Hazard" (Powder) to "Managed Hazard" (Solution).
Step 1: Preparation & Weighing (Critical Step)
-
Location: Vented Balance Safety Enclosure (VBSE) . Never weigh on an open bench.
-
Static Control: Use an ionizing bar or anti-static gun. Indolizine powders can be electrostatic; static discharge results in "flying powder," contaminating the user.
-
Technique:
-
Place a tared vial inside a secondary container (e.g., a larger beaker).
-
Transfer powder using a disposable spatula.
-
Cap the vial tightly inside the hood before removing it.
-
Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the enclosure.
-
Step 2: Solubilization
-
Solvent Choice: Likely DMSO, DMF, or Methanol.
-
Warning: DMSO is a penetration enhancer . If 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one is dissolved in DMSO, it will pass through skin rapidly if splashed.
-
Protocol: Add solvent via syringe or pipette through a septum if possible, or in a deep fume hood.
Step 3: Decontamination & Spill Cleanup
-
Decon Solution: 70% Ethanol or Isopropanol (surfactant-based cleaners are preferred over bleach, which may react with the amine).
-
Spill Protocol (Powder):
-
Do not dry sweep (creates aerosols).
-
Cover spill with wet paper towels (solvent-dampened) to suppress dust.
-
Scoop up wet material and place in a hazardous waste bag.
-
Clean surface x3 with soap/water.[1]
-
Visual Workflow: Safe Weighing
Figure 2: Step-by-step workflow to ensure containment during the critical weighing phase.
Disposal Logistics
Segregate waste based on the "P-List" equivalent principle (acutely toxic) until proven otherwise.
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Solid Hazardous Waste (Incineration) . Do not use regular trash.
-
Liquid Waste: Segregate into "High Hazard - Organic" streams. Label clearly with the full chemical name; do not use abbreviations like "Indolizine cmpd."
-
Wash Water: First rinse of glassware should be collected as hazardous waste, not flushed down the drain (aquatic toxicity of benzylamines is a known risk factor).
References & Authority
-
NIOSH (Centers for Disease Control and Prevention). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Link
-
Relevance: Provides the methodology for assigning Band 3/4 to this chemical in the absence of an SDS.
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Relevance: Establishes the standard for "Universal Precautions" with NCEs.
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Link
-
Relevance: Defines the requirement for treating unclassified mixtures/compounds as hazardous based on their components (benzylamine/indolizine analogs).
-
